molecular formula C5H9N3O3 B12618113 2-[(Acetyloxy)imino]-2-amino-N-methylacetamide CAS No. 918814-07-0

2-[(Acetyloxy)imino]-2-amino-N-methylacetamide

Cat. No.: B12618113
CAS No.: 918814-07-0
M. Wt: 159.14 g/mol
InChI Key: VZQMRUHHVJOBHE-UHFFFAOYSA-N
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Description

2-[(Acetyloxy)imino]-2-amino-N-methylacetamide is a chemical compound with a unique structure that includes an acetyloxy group, an imino group, and an amino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Acetyloxy)imino]-2-amino-N-methylacetamide typically involves the reaction of acetic anhydride with an appropriate amine precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

2-[(Acetyloxy)imino]-2-amino-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Acetyloxy)imino]-2-amino-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Acetyloxy)imino]-2-amino-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Acetyloxy)imino]-2-amino-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

918814-07-0

Molecular Formula

C5H9N3O3

Molecular Weight

159.14 g/mol

IUPAC Name

[[1-amino-2-(methylamino)-2-oxoethylidene]amino] acetate

InChI

InChI=1S/C5H9N3O3/c1-3(9)11-8-4(6)5(10)7-2/h1-2H3,(H2,6,8)(H,7,10)

InChI Key

VZQMRUHHVJOBHE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ON=C(C(=O)NC)N

Origin of Product

United States

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